H-Leu-Asn-OH H-Leu-Asn-OH Leu-Asn is a dipeptide composed of L-leucine and L-asparagine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-leucine and a L-asparagine.
Brand Name: Vulcanchem
CAS No.: 14608-81-2
VCID: VC21009696
InChI: InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N
Molecular Formula: C10H19N3O4
Molecular Weight: 245.28 g/mol

H-Leu-Asn-OH

CAS No.: 14608-81-2

Cat. No.: VC21009696

Molecular Formula: C10H19N3O4

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

H-Leu-Asn-OH - 14608-81-2

Specification

CAS No. 14608-81-2
Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
IUPAC Name (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Standard InChI Key MLTRLIITQPXHBJ-BQBZGAKWSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)[O-])[NH3+]
SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(=O)N)C(=O)[O-])[NH3+]

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Based on data from similar dipeptides, we can estimate several physical and chemical properties of H-Leu-Asn-OH. The table below presents these estimated properties alongside supporting evidence where available:

PropertyValueNotes
Molecular FormulaC₁₀H₁₉N₃O₄Based on the combined formulas of Leu and Asn, minus H₂O released during peptide bond formation
Molecular Weight245.28 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for amino acids and small peptides
SolubilityLikely soluble in waterBased on the polar nature of asparagine
Melting PointEstimated 240-260°CExtrapolated from similar dipeptides like H-Leu-Ala-OH (255-256°C)
LogPApproximately 0.8-1.2Estimated based on H-Leu-Ala-OH (LogP: 1.04030)
Isoelectric PointApproximately 5.5-6.5Estimated based on constituent amino acids

H-Leu-Asn-OH likely possesses an amphipathic character due to the hydrophobic side chain of leucine and the polar side chain of asparagine. This property would influence its solubility in various solvents and its interactions with other molecules in solution.

Synthesis Methods

Liquid Phase Synthesis

The synthesis of H-Leu-Asn-OH can be approached through liquid phase methods similar to those used for Fmoc-Leu-Asn-OH, with appropriate modifications to obtain the unprotected dipeptide. Based on the available literature, a potential synthetic route would involve:

  • Protection of amino groups with appropriate protecting groups

  • Coupling of protected amino acids

  • Deprotection to yield the final product

A detailed synthetic approach can be inferred from the method used for Fmoc-Leu-Asn-OH as described in patent CN104447963A :

  • H-Asn-OH can be dissolved in a mixture of water and THF with Na₂CO₃

  • Protected Leu (such as Boc-Leu-OSu or similar activated ester) can be added dropwise

  • After reaction completion, pH adjustment and purification steps would yield the protected dipeptide

  • Final deprotection steps would yield H-Leu-Asn-OH

The patent describes: "Take 66.06g H-Asn-OH(0.5mol) and 79.50g Na₂CO₃(0.75mol) join in the mixing solutions of 500ml water and 500ml THF and dissolve..." . Similar principles would apply to H-Leu-Asn-OH synthesis with appropriate modifications.

Solid Phase Synthesis

Solid phase peptide synthesis (SPPS) offers another viable approach for preparing H-Leu-Asn-OH. This method involves:

  • Attachment of the C-terminal amino acid (Asn) to a solid support

  • Sequential addition of protected Leu

  • Cleavage from the resin and deprotection

The solid phase synthesis would follow procedures similar to those described in the patent: "The solid phase synthesis process described in step 2, said method comprising the steps of: the aminoresin 1) adopting 0.10 ~ 0.90mmol/g is initial resin; 2) adopting by volume ratio is that the protection liquid that goes that the piperidines of 1:4 and DMF forms removes Fmoc protecting group on aminoresin;" .

The coupling agent systems mentioned in the patent can be employed: "Described coupling agent system comprises condensing agent and reaction solvent, and described condensing agent is selected from DIC/HOBt, PyBOP/HOBt/DIEA or HATU/HOBt/DIEA; Described reaction solvent is selected from DMF, DCM, NMP, DMSO or the combination between them" .

Research Applications and Significance

Research Applications

H-Leu-Asn-OH can serve as:

  • A building block in the synthesis of larger peptides

  • A reference compound in chromatographic analysis

  • A model compound for studying peptide properties and interactions

When incorporated into larger peptides, the Leu-Asn sequence may contribute to specific structural or functional characteristics. For example, in the synthesis of aviptadil, dipeptide fragments are used as building blocks: "Wherein, the synthetic method of the dipeptide fragment Fmoc-Leu-Asn-OH described in step 1 comprises the steps..." .

Comparative Analysis

Comparison with Similar Dipeptides

Comparing H-Leu-Asn-OH with similar dipeptides provides insights into structure-property relationships. The table below contrasts H-Leu-Asn-OH with related compounds:

The H-Leu-Ala-OH dipeptide has a documented melting point of 255-256°C and a density of 1.108±0.06 g/cm³ . These properties might serve as reference points for estimating similar characteristics of H-Leu-Asn-OH, considering the molecular differences between alanine and asparagine.

Structure-Activity Relationships

The specific sequence of amino acids in dipeptides affects their:

  • Solubility and partition coefficients

  • Conformational preferences

  • Binding affinities to various biomolecules

For H-Leu-Asn-OH, the presence of asparagine introduces a polar amide group in the side chain, which would significantly influence hydrogen bonding capabilities and interactions with solvents and receptors. This is in contrast to similar dipeptides with different amino acid compositions, such as H-Leu-Ala-OH, which lacks the polar side chain .

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